molecular formula C11H15NO4 B8505893 N-(3,5-dimethoxyphenyl)-D,L-alanine

N-(3,5-dimethoxyphenyl)-D,L-alanine

Cat. No.: B8505893
M. Wt: 225.24 g/mol
InChI Key: UJYOFKRYXUPXBK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-D,L-alanine is an alanine derivative where the amino group is substituted with a 3,5-dimethoxyphenyl moiety. This structural modification introduces electron-donating methoxy groups at the meta positions of the aromatic ring, which can influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,5-dimethoxyanilino)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-7(11(13)14)12-8-4-9(15-2)6-10(5-8)16-3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

UJYOFKRYXUPXBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

(a) N-Aryl vs. N-Acyl Derivatives

  • This compound features a direct N-aryl linkage, unlike N-acyl derivatives (e.g., N-(3,5-dinitrobenzoyl)-D,L-alanine). The methoxy groups donate electrons, increasing the aromatic ring's electron density compared to nitro or fluorine substituents, which withdraw electrons . This difference impacts reactivity: methoxy-substituted compounds may resist electrophilic attacks, whereas nitro-substituted analogs are more reactive in nucleophilic environments.

(b) Substituent Effects on Bioactivity

  • Metalaxyl (N-(2,6-dimethylphenyl)-N-methoxyacetyl-DL-alanine) demonstrates how lipophilic methyl groups enhance fungicidal activity by improving membrane permeability .
  • Fluorinated analogs (e.g., N-[2-(3,5-difluorophenyl)acetyl]-L-alanine) exhibit stronger hydrogen-bonding capacity due to fluorine's electronegativity, which can improve target binding in enzyme inhibition .

Key Differences and Implications

  • Electronic Effects : Methoxy groups (electron-donating) vs. nitro/fluoro (electron-withdrawing) substituents dictate reactivity and solubility. For instance, nitro groups in N-(3,5-dinitrobenzoyl)-D,L-alanine increase polarity, making it suitable for analytical applications , while methoxy groups may enhance stability in acidic conditions.
  • Applications : N-Aryl alanines (target compound) are less common in agrochemicals compared to N-acyl derivatives like metalaxyl but may find use in medicinal chemistry for their balanced solubility and stability.

Preparation Methods

Substrate Preparation and Racemic Synthesis

The synthesis begins with racemic N-acetyl-3,5-dimethoxyphenylalanine, prepared via acetylation of 3,5-dimethoxyphenylalanine. While the provided sources focus on 3,4-dimethoxy derivatives, analogous procedures apply. For instance, 3,5-dimethoxycinnamic acid may serve as a starting material, undergoing nitration, reduction, and acetylation to yield the racemic N-acetyl precursor.

Acylase-Mediated Stereospecific Hydrolysis

As demonstrated in the resolution of 3,4-dimethoxyphenylalanine, acylase from Aspergillus oryzae selectively hydrolyzes the L-enantiomer of N-acetyl-3,5-dimethoxyphenylalanine. Critical parameters include:

  • pH : 6.8–7.5 (adjusted with ammonia to stabilize intermediates and facilitate product isolation).

  • Cobaltous ions : 10⁻⁴–5×10⁻² M enhances enzyme activity.

  • Temperature : 37°C, with incubation periods up to 4 days.

Post-hydrolysis, the L-enantiomer precipitates as 3,5-dimethoxyphenylalanine, while the D-enantiomer remains acetylated. Filtration and washing with isopropyl alcohol/ether mixtures yield the pure product. For racemic N-(3,5-dimethoxyphenyl)-D,L-alanine, this step is omitted, and the acetylated racemate is directly hydrolyzed under acidic conditions.

Biocatalytic Synthesis Using Engineered Phenylalanine Ammonia Lyases

PAL-Catalyzed Ammonia Addition

Engineered PAL variants from Petroselinum crispum (PcPAL) enable the synthesis of substituted phenylalanines via ammonia addition to cinnamic acid derivatives. For 3,5-dimethoxyphenylalanine:

  • Substrate : 3,5-Dimethoxycinnamic acid is reacted with ammonia in aqueous buffer.

  • Enzyme variant : PcPAL mutants optimized for bulkier substituents (e.g., m-trifluoromethyl groups).

  • Conditions :

    • pH : 9.0–10.5 (ammonia acts as both reactant and buffer).

    • Temperature : 30–37°C.

    • Catalyst loading : 10–20 mg enzyme per gram substrate.

Performance Metrics

While direct data for 3,5-dimethoxy substrates are unavailable, analogous reactions achieve yields of 26–82% and enantiomeric excess (ee) >99% for m-methoxy and p-bromo derivatives. A hypothetical adaptation for 3,5-dimethoxy substitution would require screening PAL mutants for steric tolerance.

Chemical Synthesis via Ullmann Coupling

N-Arylation of Alanine

The Ullmann reaction couples alanine with 3,5-dimethoxyiodobenzene to form the N-aryl bond. Key steps:

  • Protection : Alanine’s carboxylic acid is protected as an ethyl ester to prevent side reactions.

  • Coupling :

    • Catalyst : CuI (10 mol%) in DMSO at 100°C[general method].

    • Base : K₃PO₄ (2 equiv).

    • Ligand : 1,10-Phenanthroline (20 mol%).

  • Deprotection : Hydrolysis with NaOH (2M) yields this compound.

Challenges and Optimizations

  • Solubility : Polar aprotic solvents (DMSO, DMF) improve substrate dissolution.

  • Racemization : Mild conditions (≤100°C) minimize epimerization at the α-carbon.

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Cost
Enzymatic Resolution40–82%High (L/D separation)ModerateMedium (enzyme)
PAL Biocatalysis26–82%High (ee >99%)HighLow (reusable)
Ullmann Coupling~50%*None (racemic)LowHigh (catalyst)

*Hypothetical based on analogous reactions.

Q & A

Q. What are the recommended synthesis protocols for N-(3,5-dimethoxyphenyl)-D,L-alanine, and how can reaction parameters be optimized?

To synthesize this compound, a common approach involves coupling 3,5-dimethoxyaniline with a protected alanine derivative. Critical parameters include:

  • Reagent selection : Use carbodiimides (e.g., EDC) or mixed anhydrides to activate the carboxylic acid group of alanine for nucleophilic attack by the aryl amine .
  • Solvent optimization : Anhydrous conditions (e.g., dichloromethane or DMF) improve coupling efficiency .
  • Temperature control : Maintain 0–25°C to minimize side reactions like racemization of the alanine moiety .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization can isolate the product. Monitor purity via TLC or HPLC .

Q. What spectroscopic and chromatographic methods confirm the structural identity of this compound?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the dimethoxyphenyl group (aromatic protons at δ 6.5–7.0 ppm, methoxy signals at δ 3.8 ppm) and alanine backbone (CH3_3 at δ 1.4 ppm, NH2_2 at δ 1.8–2.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C11_{11}H15_{15}NO4_4, expected [M+H]+^+ = 242.11) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess enantiomeric purity. Chiral columns may differentiate D/L forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Spill management : Collect solid spills mechanically; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity between enantiomers of N-(3,5-dimethoxyphenyl)-alanine?

  • Chiral separation : Employ chiral HPLC or capillary electrophoresis to isolate D- and L-forms. Validate purity using polarimetry or circular dichroism (CD) .
  • Enantioselective assays : Test each enantiomer in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, compare IC50_{50} values in kinase or protease assays to identify stereospecific effects .
  • Computational docking : Model enantiomer interactions with binding pockets using software like AutoDock Vina. Focus on hydrogen bonding and steric clashes with the dimethoxyphenyl group .

Q. What experimental strategies assess the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system). Quantify parent compound degradation via LC-MS/MS over time .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Plasma stability : Test compound integrity in plasma (37°C, 1–24 hours) to evaluate esterase/protease susceptibility .

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

  • LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients. The dimethoxyphenyl group may increase hydrophobicity (predicted LogP ~1.5–2.0) .
  • Solubility prediction : Apply the General Solubility Equation (GSE) or machine learning tools (e.g., SwissADME). Adjust pH to enhance aqueous solubility via protonation of the amino group .
  • Bioavailability : Simulate intestinal absorption with Caco-2 cell permeability models. The compound’s molecular weight (<500 Da) and hydrogen bond donors (<5) suggest moderate oral bioavailability .

Q. What strategies mitigate racemization during the synthesis of this compound?

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the alanine α-amino group during coupling .
  • Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-catalyzed racemization .
  • Additives : Add HOBt (hydroxybenzotriazole) to minimize side reactions during carbodiimide-mediated couplings .

Methodological Notes

  • Stereochemical analysis : For advanced studies, combine X-ray crystallography (if crystals are obtainable) with vibrational circular dichroism (VCD) to confirm absolute configuration .
  • Data contradiction : If biological activity varies between batches, re-evaluate purity (HPLC), enantiomeric excess (chiral GC), and confirm substituent positions via NOESY NMR .

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